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Compound of Interest

Compound Name: 3-Fluorobenzamide

Cat. No.: B1676559

This guide serves as a comprehensive technical resource for researchers, scientists, and drug
development professionals working with 3-Fluorobenzamide. It provides in-depth information
on its chemical identity, properties, synthesis, and applications, with a focus on practical, field-
proven insights and methodologies.

Introduction

3-Fluorobenzamide is a halogenated aromatic amide that has garnered significant attention as
a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry
and materials science.[1] The strategic incorporation of a fluorine atom at the meta-position of
the benzamide scaffold imparts unique physicochemical properties that can profoundly
influence molecular interactions, metabolic stability, and bioavailability.[2][3][4] This makes 3-
Fluorobenzamide a valuable precursor for the synthesis of a wide range of biologically active
molecules, including pharmaceuticals and agrochemicals.[1] Recent studies have highlighted
the role of benzamide derivatives as potential anti-tumor agents, further underscoring the
compound's relevance in drug discovery. This guide aims to provide a detailed overview of 3-
Fluorobenzamide, from its fundamental properties to its practical application in a laboratory
setting.

Section 1: Chemical Identity and Physicochemical
Properties
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Accurate identification and understanding of a compound's properties are foundational to its

effective use. 3-Fluorobenzamide is a white to off-white crystalline solid at room temperature.

[1]

Table 1.1: Core Identifiers and Properties of 3-Fluorobenzamide

Property Value Source(s)
CAS Number 455-37-8 [L][51161[7]
Molecular Formula C7HeFNO [1][5][6]
Molecular Weight 139.13 g/mol [11I5161[7]
IUPAC Name 3-fluorobenzamide N/A
Synonyms m-Fluorobenzamide [5]
White to almost white
Appearance [1]
powder/crystal
Melting Point 129-132 °C [71[81I9]
Boiling Point 238.4 + 23.0 °C (Predicted) [8]
- Soluble in ethanol, methanol,
Solubility ) ) [8]
and dimethylformamide
logP 0.91-0.92 [5][10]
SMILES NC(=0O)clcccc(F)cl [7]
YPIGHNIIXYSPKF-
InChl Key [71[]

UHFFFAOYSA-N

Section 2: Synthesis and Purification

The most common and reliable laboratory synthesis of 3-Fluorobenzamide starts from 3-

fluorobenzoic acid. The methodology involves a two-step process: activation of the carboxylic

acid to a more reactive intermediate (an acyl chloride), followed by amidation.
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Experimental Protocol: Two-Step Synthesis from 3-
Fluorobenzoic Acid

This protocol describes a robust method for preparing 3-Fluorobenzamide with high purity.
Step 1: Synthesis of 3-Fluorobenzoyl Chloride

 Principle: 3-Fluorobenzoic acid is converted to the more reactive 3-fluorobenzoyl chloride
using thionyl chloride (SOCI2). A catalytic amount of N,N-dimethylformamide (DMF) is used
to facilitate the reaction.[11][12][13] This activation step is crucial as the direct amidation of a
carboxylic acid is generally slow and requires harsh conditions. Thionyl chloride is chosen for
its effectiveness and the convenient removal of byproducts (HCI and SO: gas).

o Materials:

o

3-Fluorobenzoic acid (1.0 eq)

[¢]

Thionyl chloride (SOCI2) (1.5 - 2.0 eq)[12]

[¢]

N,N-Dimethylformamide (DMF) (catalytic, ~2-3 drops)[12]

o

Anhydrous dichloromethane (DCM) or Toluene[11]
e Procedure:

o To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add
3-fluorobenzoic acid.

o Suspend the acid in anhydrous DCM.
o Add a catalytic amount of DMF.

o Slowly add thionyl chloride dropwise at room temperature under an inert atmosphere (e.g.,
nitrogen).

o Heat the reaction mixture to reflux (approx. 40°C for DCM, 80°C for other solvents) for 2-3
hours.[12] The reaction should be performed in a fume hood to safely vent the HCI and
SOz gases produced.
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o Monitor the reaction by TLC until the starting material is consumed.

o After cooling to room temperature, remove the excess thionyl chloride and solvent under
reduced pressure. The resulting crude 3-fluorobenzoyl chloride is a liquid and can often be
used in the next step without further purification.[11][13]

Step 2: Amidation of 3-Fluorobenzoyl Chloride

e Principle: The crude 3-fluorobenzoyl chloride is reacted with an ammonia source to form the
amide. An aqueous ammonia solution is a cost-effective and efficient nucleophile for this
transformation.

o Materials:
o Crude 3-fluorobenzoyl chloride (from Step 1)
o Concentrated aqueous ammonia solution (25-30%)
o |ce bath

e Procedure:

o

Cool the concentrated aqueous ammonia solution in a beaker using an ice bath.

o Slowly and carefully add the crude 3-fluorobenzoyl chloride dropwise to the cold, stirred
ammonia solution. This reaction is exothermic and the addition rate should be controlled to
maintain a low temperature.

o Awhite precipitate of 3-Fluorobenzamide will form immediately.[14]

o Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the
reaction goes to completion.

o Isolate the product by vacuum filtration, washing the solid with cold deionized water to
remove any ammonium salts.

o Dry the product under vacuum. For higher purity, the crude product can be recrystallized
from an appropriate solvent system (e.g., ethanol/water).
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Workflow and Quality Control

A logical workflow ensures the synthesis is efficient and the final product meets the required
purity standards.

Quality Control

Synthesis & Purification

»| HPLC Purity

Click to download full resolution via product page

Caption: Synthesis and Quality Control Workflow for 3-Fluorobenzamide.

Section 3: Applications in Drug Discovery

The benzamide moiety is a well-established pharmacophore that mimics the nicotinamide
portion of the NAD+ substrate, making it a key structural motif for enzyme inhibitors.[15] The
addition of a fluorine atom can significantly enhance the therapeutic potential of these
molecules.

The Role of the Fluorine Substituent

The introduction of fluorine into a drug candidate is a common strategy in medicinal chemistry
to modulate several key properties:[3]

o Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to
metabolic oxidation by cytochrome P450 enzymes. Placing fluorine at a potential site of
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metabolism can block this pathway, thereby increasing the drug's half-life.[2][16]

» Binding Affinity: As the most electronegative element, fluorine can alter the electronic
distribution within a molecule.[3][4] This can lead to more favorable electrostatic interactions
with the target protein, enhancing binding affinity and potency.[2]

e Physicochemical Properties: Fluorine substitution can lower the pKa of nearby basic groups,
which can improve membrane permeability and bioavailability by reducing the proportion of
the charged species at physiological pH.[3][4]

Application as a Precursor for PARP Inhibitors

A prominent application of benzamide scaffolds is in the development of Poly (ADP-ribose)
polymerase (PARP) inhibitors.[15][17] PARP enzymes are critical for the repair of single-strand
DNA breaks.[17] In certain cancers with deficiencies in other DNA repair pathways (like
BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and ultimately
cell death, a concept known as synthetic lethality.[15][17]

3-Aminobenzamide, a closely related analogue, is a well-characterized PARP inhibitor used
extensively in research to study DNA repair mechanisms.[18][19][20] 3-Fluorobenzamide
serves as a key precursor for more complex and potent PARP inhibitors, where the benzamide
core provides the necessary interaction with the enzyme's active site.[15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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